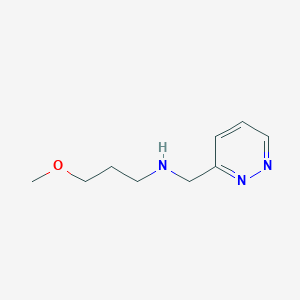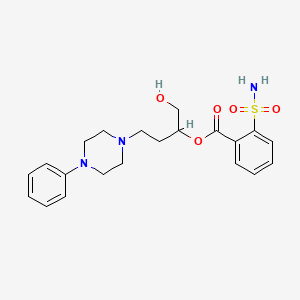
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylpiperazine moiety, which is known for its biological activity, and a sulfamoylbenzoate group, which contributes to its chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with butan-2-one to form 1-(4-phenylpiperazin-1-yl)butan-2-one. This intermediate is then reacted with 2-sulfamoylbenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurological disorders and cancer.
作用机制
The mechanism of action of 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to certain receptors in the brain, affecting neurotransmitter activity. This can lead to changes in mood, cognition, and behavior. Additionally, the sulfamoylbenzoate group may inhibit specific enzymes, contributing to its therapeutic effects .
相似化合物的比较
Similar Compounds
4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: This compound shares a similar structure but has a pyridinyl group instead of a sulfamoylbenzoate group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
Uniqueness
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate is unique due to its combination of a phenylpiperazine moiety and a sulfamoylbenzoate group. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications .
属性
分子式 |
C21H27N3O5S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
[1-hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl] 2-sulfamoylbenzoate |
InChI |
InChI=1S/C21H27N3O5S/c22-30(27,28)20-9-5-4-8-19(20)21(26)29-18(16-25)10-11-23-12-14-24(15-13-23)17-6-2-1-3-7-17/h1-9,18,25H,10-16H2,(H2,22,27,28) |
InChI 键 |
DJLSCOYNAZJBCX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC(CO)OC(=O)C2=CC=CC=C2S(=O)(=O)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





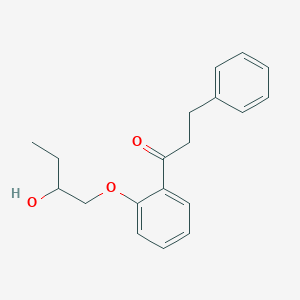
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)
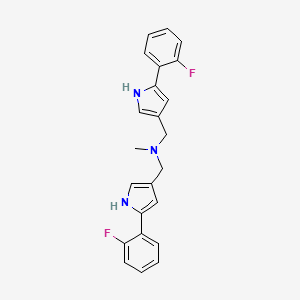
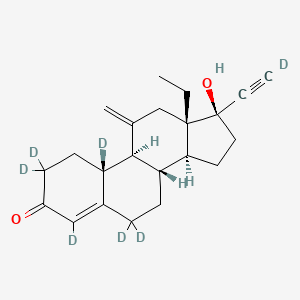
![[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13860122.png)
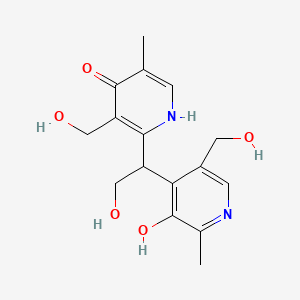
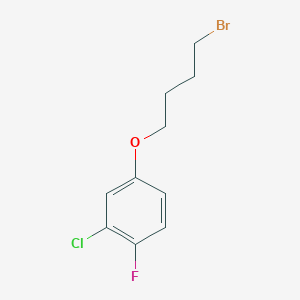
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol](/img/structure/B13860144.png)
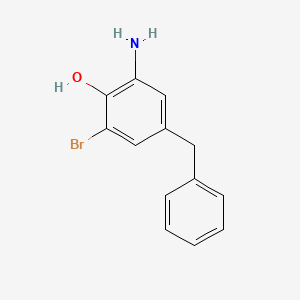
![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)
